1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H11F3N4O4 and its molecular weight is 320.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Broad-Spectrum Anti-Cancer Activity
- O-arylated diazeniumdiolates, compounds related in structural complexity and potentially in mechanistic pathways to the compound , have shown promising in vivo activity in various rodent cancer models. These include applications in treating prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. Their activation for anti-cancer effects involves glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), with ongoing research focused on improving formulations and exploring new applications (Keefer, 2010).
Antimicrobial Agents
- A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential utility of piperazine derivatives as antimicrobial agents (Jadhav et al., 2017).
Insecticidal Applications
- Research into the use of PAPP, a 5-HT(1A) agonist with high affinity for serotonin receptors from the parasitic nematode Haemonchus contortus, has led to the design and synthesis of a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives. These compounds showed growth-inhibiting and larvicidal activities against the armyworm, indicating the potential of such derivatives for novel insecticidal applications (Cai et al., 2010).
Herbicidal Activity
- Novel 1-phenyl-piperazine-2,6-diones have been synthesized and showed significant herbicidal activity, highlighting the potential of piperazine derivatives in agricultural applications (Li et al., 2005).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMOXSJPOKMGFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378976 |
Source
|
Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36317-84-7 |
Source
|
Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.